molecular formula C15H15BrN6O B12479650 N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine

N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine

Cat. No.: B12479650
M. Wt: 375.22 g/mol
InChI Key: JOGXFBCLFMQHNB-UHFFFAOYSA-N
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Description

N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine is a complex organic compound that features a tetrazole ring substituted with a benzyloxy and bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine is unique due to its combination of a tetrazole ring with benzyloxy and bromobenzyl groups. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H15BrN6O

Molecular Weight

375.22 g/mol

IUPAC Name

1-N-[(5-bromo-2-phenylmethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C15H15BrN6O/c16-13-6-7-14(23-10-11-4-2-1-3-5-11)12(8-13)9-18-22-15(17)19-20-21-22/h1-8,18H,9-10H2,(H2,17,19,21)

InChI Key

JOGXFBCLFMQHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNN3C(=NN=N3)N

Origin of Product

United States

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